molecular formula C10H14BFO3 B1524928 (3-Butoxy-2-fluorophenyl)boronic acid CAS No. 871125-94-9

(3-Butoxy-2-fluorophenyl)boronic acid

Cat. No.: B1524928
CAS No.: 871125-94-9
M. Wt: 212.03 g/mol
InChI Key: WNJLIXXAMYHSLC-UHFFFAOYSA-N
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Description

(3-Butoxy-2-fluorophenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a butoxy group at the third position and a fluorine atom at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Butoxy-2-fluorophenyl)boronic acid typically involves the reaction of an organometallic reagent with a boric ester. One common method is the electrophilic trapping of an organometallic reagent, such as an aryllithium or Grignard reagent, with a boric ester like triisopropyl borate or trimethyl borate. The reaction is usually performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .

Industrial Production Methods: Industrial production of boronic acids often involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation to ensure the high purity of the final product. Techniques such as crystallization, distillation, and chromatography are commonly employed.

Chemical Reactions Analysis

Types of Reactions: (3-Butoxy-2-fluorophenyl)boronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Suzuki–Miyaura Coupling: The major product is a biaryl compound.

    Oxidation: The major product is a phenol.

    Substitution: The major products are substituted phenyl derivatives.

Scientific Research Applications

Organic Synthesis

Suzuki-Miyaura Coupling Reactions
One of the primary applications of (3-Butoxy-2-fluorophenyl)boronic acid is in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds. This reaction allows for the incorporation of the (3-butoxy-2-fluorophenyl) moiety into more complex organic molecules, facilitating the development of new pharmaceuticals and functional materials.

Table 1: Overview of Synthetic Applications

ApplicationDescription
Carbon-Carbon Bond FormationUtilized in Suzuki-Miyaura coupling to synthesize complex organic compounds
Building BlockServes as a precursor for various organic synthesis pathways
Functional Material DevelopmentContributes to creating materials with tailored properties

Medicinal Chemistry

Potential Therapeutic Uses
The compound has shown promise in medicinal chemistry, particularly in the development of drugs targeting metabolic disorders. Boronic acids, including this compound, can modulate biological pathways, making them potential candidates for treating conditions such as diabetes and obesity .

Case Study: Antidiabetic Properties
Research indicates that boronic acids can enhance insulin sensitivity and glucose metabolism. For instance, studies have demonstrated that structurally similar boronic acids effectively bind to enzymes involved in glucose regulation, suggesting a potential role for this compound in diabetes management .

Understanding how this compound interacts with biological targets is essential for its application in drug development. Interaction studies can reveal its mechanism of action and help identify suitable biological targets.

Example: Enzyme Binding Studies
Studies have shown that boronic acids can bind to serine proteases and other enzymes, potentially inhibiting their activity. This interaction could be leveraged to design inhibitors for various therapeutic applications .

Comparison with Similar Compounds

Uniqueness: (3-Butoxy-2-fluorophenyl)boronic acid is unique due to the presence of both a butoxy group and a fluorine atom on the phenyl ring. This combination of substituents can influence the compound’s reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis.

Biological Activity

(3-Butoxy-2-fluorophenyl)boronic acid is a unique compound within the class of boronic acids, characterized by its structural features that include a boronic acid functional group, a butoxy substituent, and a fluorine atom on the phenyl ring. This article explores its biological activity, focusing on its applications in medicinal chemistry, its mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H13BFO2. The presence of the butoxy group enhances its lipophilicity, which is crucial for biological interactions, while the fluorine atom contributes to its electronic properties, making it an effective reagent in various chemical reactions, particularly in Suzuki-Miyaura coupling processes.

1. Anticancer Activity

Research indicates that boronic acids can exhibit significant anticancer properties. For instance, various boronic compounds have been tested for their cytotoxic effects on prostate cancer cells (PC-3) and healthy fibroblast cells (L929). In one study, compounds similar to this compound demonstrated a decrease in cell viability of cancer cells while maintaining higher viability in healthy cells. Specifically, at a concentration of 5 µM, cell viability dropped to 33% for cancer cells compared to 71% for healthy cells .

2. Antimicrobial Properties

The antimicrobial efficacy of boronic acids has also been explored. Studies have shown that these compounds can inhibit the growth of various bacteria and fungi. For example, this compound may exhibit activity against Staphylococcus aureus and other pathogens, with inhibition zones ranging from 7 to 13 mm depending on the specific microbial species tested .

Comparative Analysis with Similar Compounds

The following table summarizes the structural comparisons and biological activities of this compound with other related boronic acids:

Compound NameMolecular FormulaUnique FeaturesAnticancer ActivityAntimicrobial Activity
This compoundC10H13BFO2Butoxy and fluorine substituentsSignificantModerate
(3-Fluorophenyl)boronic acidC6H6BFO2Lacks butoxy group; simpler structureLimitedLow
(4-Fluorophenyl)boronic acidC6H6BFO2Fluorine at para positionMinimalLow
(3-Chloro-2-fluorophenyl)boronic acidC6H5ClFBO2Chlorine instead of butoxyLimitedModerate
(4-Benzyloxy-3-fluorophenyl)boronic acidC13H13BFO3Increased steric hindrance due to benzyloxyModerateHigh

Case Studies and Research Findings

  • Study on Cytotoxicity : A study published in 2015 evaluated various boronic compounds for their cytotoxic effects against prostate cancer cells. It was found that specific structural modifications significantly impacted their anticancer activity, highlighting the importance of substituent choice on the phenyl ring .
  • Antibacterial Screening : Another research effort focused on the antibacterial properties of boronic compounds against Klebsiella pneumoniae and other pathogens. The results indicated that certain derivatives exhibited promising antibacterial activity, suggesting potential therapeutic applications in treating infections .
  • Mechanistic Insights : Investigations into the mechanisms by which these compounds exert their biological effects revealed that modifications like fluorination can enhance binding affinities to target enzymes or receptors involved in cancer progression or microbial resistance.

Properties

IUPAC Name

(3-butoxy-2-fluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BFO3/c1-2-3-7-15-9-6-4-5-8(10(9)12)11(13)14/h4-6,13-14H,2-3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNJLIXXAMYHSLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)OCCCC)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40716592
Record name (3-Butoxy-2-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40716592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871125-94-9
Record name (3-Butoxy-2-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40716592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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